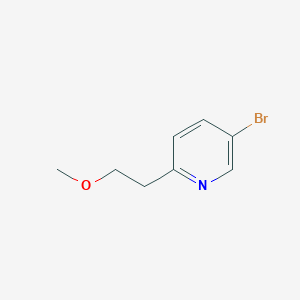

5-Bromo-2-(2-methoxyethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-4-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXHCDDVOZAPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 2 Methoxyethyl Pyridine and Analogous Structures

Retrosynthetic Analysis of the 5-Bromo-2-(2-methoxyethyl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

Strategic Disconnections for Pyridine (B92270) Ring Construction

The core of this compound is the pyridine ring. Several strategic disconnections can be envisioned for its construction. Common methods for pyridine synthesis involve the condensation of dicarbonyl compounds with amines or the use of annulation strategies where acyclic precursors are cyclized to form the aromatic ring. mdpi.comresearchgate.net For instance, a [3+3] annulation approach, reacting β-enaminonitriles with β,β-dichloromethyl peroxides, offers a metal-free and mild condition for creating polysubstituted pyridines. mdpi.com Another powerful method is the transition metal-catalyzed [2+2+2] annulation of two alkyne molecules with a nitrile. researchgate.net These methods provide a framework for how the pyridine core of the target molecule could be assembled from simpler acyclic or smaller cyclic precursors.

Approaches for Introducing Bromo- and Methoxyethyl Functionalities

Once the pyridine ring is formed or a suitable pyridine precursor is chosen, the bromo and methoxyethyl groups need to be introduced. The bromine atom at the 5-position and the 2-(2-methoxyethyl) side chain at the 2-position can be introduced through various synthetic manipulations.

The bromine atom can be introduced via electrophilic bromination of a pre-existing pyridine ring. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions. Alternatively, a bromo-substituted precursor could be used in the pyridine ring formation step.

The 2-(2-methoxyethyl) side chain can be installed through several methods. One approach involves the functionalization of a pre-existing group at the 2-position, such as a methyl or chloromethyl group. For example, a Grignard reaction on a 2-halopyridine followed by reaction with a suitable electrophile could be employed. Another strategy is to use a precursor already containing the methoxyethyl functionality in the pyridine ring synthesis.

Established Synthetic Routes for Related 5-Bromopyridines

Several established synthetic routes are available for the synthesis of 5-bromopyridines, which can be adapted for the synthesis of the target molecule.

Direct Bromination and Regioselectivity Considerations

Direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophiles. However, the presence of activating groups can facilitate this reaction. For 2-substituted pyridines, the directing effect of the substituent plays a crucial role in determining the position of bromination. Electron-donating groups generally direct bromination to the 3- and 5-positions. The use of pyridine N-oxides can also alter the regioselectivity, often favoring substitution at the 4-position. researchgate.net Recent developments have explored electrochemical methods for the meta-bromination of pyridines by employing directing groups. nih.gov

Table 1: Regioselectivity in the Bromination of Substituted Pyridines

| Substituent at C2 | Directing Effect | Major Bromination Product(s) |

| Electron-donating (e.g., -CH3, -OCH3) | Ortho, Para-directing | 3-Bromo and 5-Bromo |

| Electron-withdrawing (e.g., -NO2, -CN) | Meta-directing | 3-Bromo |

This table provides a generalized overview. Actual regioselectivity can be influenced by reaction conditions.

Nucleophilic Aromatic Substitution Strategies (e.g., of methoxy (B1213986) group introduction)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as a methoxy group, onto a pyridine ring, especially when the ring is activated by electron-withdrawing groups or when a good leaving group like a halogen is present. wikipedia.orgchemistrysteps.com

For the synthesis of this compound, a key step could involve the nucleophilic substitution of a leaving group at the 2-position of a 5-bromopyridine derivative. For example, reacting 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) can lead to the selective substitution of the bromine at the 2-position to introduce a methoxy group. chemicalbook.com The higher reactivity of the 2-position in pyridine towards nucleophilic attack makes this a feasible strategy. youtube.com The kinetics of such substitutions have been studied for various bromopyridines with different nucleophiles, including methoxide ions. acs.org

A specific example is the synthesis of 2-methoxy-5-bromopyridine from 2,5-dibromopyridine using sodium hydroxide (B78521) in methanol (B129727), which proceeds with high yield. chemicalbook.com This intermediate could then be further functionalized to introduce the ethyl component of the side chain.

Precursor-Based Pyridine Annulation Methods

Pyridine annulation methods involve the construction of the pyridine ring from acyclic precursors. mdpi.com These methods offer great flexibility in introducing various substituents onto the pyridine ring by using appropriately functionalized starting materials. For instance, a [3+3] annulation strategy can be employed using enamines and dichloromethyl peroxides. mdpi.com Another approach is the [4+2] cycloaddition reaction. These methods allow for the incorporation of the desired bromo and methoxyethyl functionalities by selecting precursors that already contain these groups or can be easily converted to them. For example, a precursor containing a bromine atom could be used in a cyclization reaction to directly form a 5-bromopyridine derivative.

Synthesis of the 2-(2-Methoxyethyl) Side Chain

The creation of the ether linkage within the 2-methoxyethyl group is typically achieved through nucleophilic substitution reactions. A common industrial and laboratory method for forming ethers is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com For a structure like the 2-methoxyethyl group, this would involve the reaction between ethylene (B1197577) glycol and methanol. However, for more targeted syntheses, the Williamson ether synthesis provides a more controlled approach. This involves the reaction of an alkoxide with a primary alkyl halide.

In the context of building the 2-(2-methoxyethyl) side chain, one could start with 2-bromoethanol (B42945) and react it with sodium methoxide. Conversely, 2-methoxyethanol (B45455) could be converted to a suitable leaving group, such as a tosylate, and then reacted with a nucleophile.

Another relevant strategy is the acid-catalyzed acetalization using reagents like 2-methoxypropene, which has been effectively used to create 2'-O-(2-methoxyethyl) ethers in nucleoside chemistry. acs.org While applied to a different substrate class, the underlying principle of forming a methoxyethyl ether linkage is pertinent. The reaction of 2-chloropyridine (B119429) with methanol or sodium methoxide in refluxing methanol is a known method for producing 2-methoxypyridine, demonstrating the feasibility of ether formation at the 2-position of the pyridine ring. researchgate.net

The alkylation of hydroxy-substituted heterocycles provides further insight. For instance, the alkylation of pyridyl-substituted hydroxythiophenes has been studied, where the choice of alkylating agent (e.g., methyl iodide vs. methyl p-toluenesulfonate) and reaction conditions can dictate the outcome, leading exclusively to O-alkylation under specific conditions. researchgate.net

Attaching the pre-formed or in-situ generated 2-methoxyethyl side chain to the pyridine core is a pivotal step. Several methods are available, largely dependent on the starting materials.

One effective strategy involves the lithiation of a side chain already present on the pyridine ring. Research has shown that pyridines with acylaminomethyl groups in the 2-position can be lithiated on the methylene (B1212753) group of the side chain using t-butyllithium. researchgate.net The resulting lithium reagent can then react with various electrophiles to build more complex side chains. researchgate.net A similar approach could be envisioned starting with 2-(chloromethyl)-5-bromopyridine, which could be reacted with sodium 2-methoxyethoxide.

Alternatively, cross-coupling reactions are a powerful tool. A patent describes the synthesis of a perampanel (B3395873) intermediate where 5-bromo-2-methoxypyridine (B44785) is reacted with bis(pinacolato)diboron (B136004) to form a boronic acid pinacol (B44631) ester. google.com This intermediate then undergoes a subsequent coupling reaction. google.com A similar Suzuki or Negishi coupling approach could be used to attach a 2-methoxyethyl group, for example, by coupling 2,5-dibromopyridine with a (2-methoxyethyl)zinc halide or a corresponding boronic ester.

A direct nucleophilic substitution on the pyridine ring can also be employed. The synthesis of 5-bromo-2-methoxypyridine itself is achieved by reacting 2,5-dibromopyridine with sodium hydroxide in methanol, where the methoxide ion displaces the bromine at the more reactive 2-position. chemicalbook.com While this installs a methoxy group, a similar reaction with sodium 2-methoxyethoxide could potentially attach the entire side chain, though this may be complicated by the increased steric bulk of the nucleophile.

Purification and Isolation Techniques in Pyridine Synthesis Research

The purification and isolation of the target pyridine derivative are crucial for obtaining a compound of high purity, which is essential for subsequent reactions and characterization. The techniques employed are determined by the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.

For liquid pyridine derivatives like this compound, distillation is a primary purification method. Fractional distillation is used to separate compounds with close boiling points, while distillation under reduced pressure (vacuum distillation) is employed for high-boiling or thermally sensitive compounds to lower the boiling point and prevent decomposition. chemicalbook.com

Chromatography is one of the most versatile and widely used purification techniques in organic synthesis. For substituted pyridines, flash column chromatography on silica (B1680970) gel is common. mdpi.com The choice of eluent (solvent system), typically a mixture like ethyl acetate (B1210297) and petroleum ether, is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. mdpi.com

If the final product or an intermediate is a solid, recrystallization is an effective method for purification. This involves dissolving the crude solid in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. guidechem.com A mixed solvent system, such as ethanol (B145695) and ethyl acetate, is often used to achieve the desired solubility profile. guidechem.com

Chemical purification methods can also be employed. Given the basic nature of the pyridine nitrogen, washing an organic solution of the crude product with a dilute aqueous acid can remove non-basic impurities. Conversely, treating crude pyridine with an alkali followed by distillation is a method used to remove acidic impurities and condense aldehydes into higher-boiling compounds, simplifying their separation. lookchem.comgoogle.com For removing water, which is a common impurity as pyridine is hygroscopic, drying agents such as solid potassium hydroxide (KOH), sodium hydroxide (NaOH), or molecular sieves are frequently used before distillation. lookchem.com

Table of Compounds

Reactivity and Transformational Chemistry of 5 Bromo 2 2 Methoxyethyl Pyridine

Reactivity at the Bromine Center

The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site of reactivity, making it a suitable substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. scirp.org For substrates like 5-Bromo-2-(2-methoxyethyl)pyridine, these reactions offer efficient methods for creating new chemical bonds with a high degree of control and functional group tolerance. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org In the case of this compound, the bromine atom serves as the halide component, reacting with various boronic acids or their esters to produce biaryl and related structures. mdpi.comnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

The general conditions for the Suzuki-Miyaura coupling of this compound typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like potassium carbonate or sodium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comgoogle.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-2-(2-methoxyethyl)pyridine | Moderate to Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OH)₂ | K₃PO₄ | THF | 5-(4-Methoxyphenyl)-2-(2-methoxyethyl)pyridine | Good | nih.gov |

| 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 5-(3,5-bis(Trifluoromethyl)phenyl)-2-(2-methoxyethyl)pyridine | 82 | nih.gov |

| 4-Anisylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 5-(4-Anisyl)-2-(2-methoxyethyl)pyridine | 74 | nih.gov |

This table is illustrative and based on typical conditions for similar bromopyridine substrates.

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. scirp.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to form the corresponding 5-amino-2-(2-methoxyethyl)pyridine derivatives. chemspider.comcmu.edu The reaction is significant for its ability to construct C-N bonds under conditions that are often milder than classical methods. wikipedia.org

Key components for a successful Buchwald-Hartwig amination include a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a base. cmu.edunih.gov The choice of ligand is crucial and often depends on the specific amine being used. cmu.edu

Table 2: Representative Buchwald-Hartwig Amination Reactions with Bromopyridine Substrates

| Amine | Palladium Source | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Benzylamine | Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | K₃PO₄ | DME | N-Benzyl-5-bromo-m-xylenediamine | 90 | cmu.edu |

| Di-n-butylamine | Pd₂(dba)₃ | (o-biphenyl)PCy₂ | NaOt-Bu | Toluene | N,N-Di-n-butyl-4-tert-butylaniline | High | cmu.edu |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBu-t | Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| Various amines | XantPhos Pd G3 | - | DBU | MeCN/PhMe | Aminated Products | - | chemrxiv.org |

This table showcases typical conditions and outcomes for the amination of various bromopyridines and may be indicative of the reactivity of this compound.

The catalytic cycle is believed to involve oxidative addition of the bromopyridine to the palladium(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to give the arylamine product. libretexts.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction can be applied to this compound to synthesize 5-alkynyl-2-(2-methoxyethyl)pyridine derivatives. scirp.org These products are valuable intermediates for further chemical transformations.

The reaction is typically carried out using a palladium catalyst, a copper(I) salt (such as CuI) as a co-catalyst, and an amine base in a suitable solvent. scirp.orglibretexts.org

Table 3: General Conditions for Sonogashira Coupling of Bromopyridines

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | High | scirp.org |

| Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Amine | Various | Arylalkynes | Good | libretexts.org |

| Ethynyltrimethylsilane | Pd₂(dba)₃ / P(t-Bu)₃ | - | K₂CO₃ | - | Arylalkynes | Good | libretexts.org |

This table provides an overview of common Sonogashira reaction conditions for bromopyridine substrates.

The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to the palladium center, followed by reductive elimination to afford the coupled product. wikipedia.org

The Negishi coupling is a palladium-catalyzed reaction that couples an organohalide with an organozinc reagent. This methodology can be employed to form C-C bonds with this compound. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents.

A key advantage of the Negishi coupling is its high functional group tolerance. The reaction typically proceeds under mild conditions using a palladium catalyst.

Table 4: Illustrative Negishi Coupling Conditions for Bromopyridines

| Organozinc Reagent | Palladium Catalyst | Solvent | Product | Yield (%) | Reference |

| Arylzinc reagent | Pd(dba)₂ | THF | 2,3-diarylated pyridine | 88 | clockss.org |

| Various organozincs | Pd(PPh₃)₄ | THF | Coupled products | - | General Protocol |

This table illustrates typical Negishi coupling conditions that could be applied to this compound.

The catalytic cycle involves oxidative addition of the bromopyridine to the palladium(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination. clockss.org

Magnesium-Halogen Exchange and Organometallic Reagent Formation

Beyond palladium-catalyzed reactions, the bromine atom of this compound can be utilized to form organometallic reagents, such as Grignard reagents. masterorganicchemistry.comlibretexts.org This is typically achieved through a magnesium-halogen exchange reaction. harvard.eduprinceton.edu

The formation of a Grignard reagent from this compound involves reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The resulting organomagnesium compound, [6-(2-methoxyethyl)pyridin-3-yl]magnesium bromide, is a potent nucleophile and a strong base. mnstate.edu

This Grignard reagent can then be used in a variety of subsequent reactions, including:

Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Reaction with carbon dioxide to produce carboxylic acids. libretexts.org

Use in subsequent cross-coupling reactions. nih.gov

The success of the Grignard reagent formation is highly dependent on anhydrous conditions, as any moisture will quench the reagent. libretexts.orglibretexts.org

Table 5: Reactivity of Grignard Reagents Derived from Bromopyridines

| Electrophile | Product Type | Reference |

| Aldehyde | Secondary Alcohol | masterorganicchemistry.com |

| Ketone | Tertiary Alcohol | masterorganicchemistry.com |

| Carbon Dioxide | Carboxylic Acid | libretexts.org |

| Pyridylsulfonium salt | Bipyridine | nih.gov |

This table summarizes the potential applications of the Grignard reagent formed from this compound.

Nucleophilic Displacement of Bromide

The bromine atom at the C-5 position of the pyridine ring is susceptible to displacement by nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally difficult at this position due to the electronic properties of the pyridine ring. However, palladium-catalyzed reactions provide efficient routes to form new carbon-carbon and carbon-nitrogen bonds.

Prominent among these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By analogy with other 5-bromopyridines, this compound is expected to readily participate in these reactions. mdpi.comwikipedia.orgresearchgate.net For instance, the Suzuki-Miyaura coupling with various arylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄, would yield 5-aryl-2-(2-methoxyethyl)pyridines. mdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgchemspider.comnih.gov

Table 1: Representative Conditions for Nucleophilic Displacement of Bromide on Analogous 5-Bromopyridines

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 2-Methyl-5-phenylpyridin-3-amine | 85 | mdpi.com |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | Toluene | 80 | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

Transformations of the 2-(2-Methoxyethyl) Side Chain

The 2-(2-methoxyethyl) side chain offers another site for chemical modification, primarily through cleavage of the ether bond.

The methyl ether of the 2-(2-methoxyethyl) side chain can be cleaved to generate the corresponding primary alcohol, 2-(5-bromopyridin-2-yl)ethanol. This transformation is typically achieved under acidic conditions. libretexts.orgpressbooks.pubmasterorganicchemistry.com Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose, often at elevated temperatures. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com

Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective reagents for cleaving aryl methyl ethers and other ethers, often under milder conditions than strong acids. reddit.comnih.govcore.ac.ukajrconline.org The use of BBr₃ would be expected to efficiently convert this compound to its corresponding alcohol derivative. ajrconline.org

Table 4: Reagents for Ether Cleavage

| Reagent | General Conditions | Mechanism | Notes | Ref. |

|---|---|---|---|---|

| HBr/HI | Aqueous solution, heat | SN2 | HCl is generally not effective. libretexts.org | libretexts.orgpressbooks.pub |

| BBr₃ | Dichloromethane, often at low temperature | Lewis acid-assisted cleavage | Highly effective for aryl methyl ethers. nih.gov | nih.govcore.ac.uk |

| Me₃SiI | Acetonitrile | SN2-type | Can be generated in situ. researchgate.net | researchgate.net |

Modifications at the Alkyl Chain (e.g., oxidation, functionalization)

The 2-(2-methoxyethyl) side chain of this compound presents several possibilities for chemical modification. The presence of the ether linkage and the methylene (B1212753) groups allows for a range of functionalization reactions.

Oxidation:

While direct oxidation of the 2-(2-methoxyethyl) side chain of this compound is not extensively documented in the literature, the oxidation of similar 2-alkylpyridine derivatives provides insights into potential transformations. The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied area, often employing various oxidizing agents. nih.govresearchgate.netgoogle.compearson.com Although the pyridine ring in the target molecule is already aromatic, these methods highlight the stability of the pyridine core under oxidative conditions, suggesting that side-chain oxidation could be selective.

Potential oxidation reactions for the 2-(2-methoxyethyl) side chain could target the methylene group adjacent to the pyridine ring or the ether functionality. Oxidation of the benzylic-like position (the CH₂ group attached to the pyridine ring) could potentially lead to the formation of a ketone or a carboxylic acid, depending on the reaction conditions and the oxidant used. The acidity of the C-H bonds at this position is increased due to the electron-withdrawing nature of the pyridine ring, facilitating oxidation. pearson.com

Another point of reactivity is the ether linkage. Cleavage of the methyl ether could yield the corresponding alcohol, 2-(5-Bromopyridin-2-yl)ethanol. This transformation would open up further avenues for functionalization.

Functionalization:

The functionalization of the alkyl side chain can be achieved through various synthetic strategies. The methylene group adjacent to the pyridine ring is particularly susceptible to deprotonation due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, forming a stabilized carbanion. pearson.com This carbanion can then react with a variety of electrophiles, allowing for the introduction of new functional groups.

A notable example of such functionalization is the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.govnih.govacs.org This method provides a pathway to introduce new alkyl groups at the carbon adjacent to the pyridine ring with high enantioselectivity. Although not demonstrated specifically for a 2-(2-methoxyethyl) side chain, the principles of this methodology could be applied.

The synthesis of 2-(2-hydroxyethyl)pyridine (B196109) from 2-methylpyridine (B31789) and formaldehyde (B43269) demonstrates the feasibility of modifying the alkyl group at the 2-position of the pyridine ring. google.comgoogle.com This suggests that similar transformations could be envisioned for this compound, potentially involving the manipulation of the existing side chain or its replacement.

| Reaction Type | Potential Reagents and Conditions | Potential Product | Supporting Evidence |

| Side-Chain Oxidation | KMnO₄, heat | 5-Bromo-2-pyridinecarboxylic acid | General oxidation of alkyl side chains on aromatic rings. |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 2-(5-Bromopyridin-2-yl)ethanol | Standard method for cleaving methyl ethers. |

| α-Alkylation | 1. n-BuLi, Chiral Lithium Amide2. Electrophile (e.g., Alkyl halide) | Chiral α-substituted 2-(2-methoxyethyl)pyridine | Enantioselective alkylation of 2-alkylpyridines. nih.govnih.gov |

| Hydroxylation | 1. Deprotonation (e.g., LDA)2. MoOPH | 1-(5-Bromo-2-pyridyl)-2-methoxyethanol | α-Hydroxylation of activated C-H bonds. |

Table 1: Potential Modifications at the Alkyl Chain

Investigation of Chirality Introduction within the Side Chain

The introduction of chirality into the side chain of this compound can lead to the synthesis of valuable chiral ligands and building blocks for asymmetric synthesis. A chiral center can be created at the carbon atom adjacent to the pyridine ring (C1 of the ethyl chain) or at the carbon atom bearing the methoxy (B1213986) group (C2 of the ethyl chain).

As previously mentioned, the direct enantioselective α-alkylation of 2-alkylpyridines is a powerful method for introducing a stereocenter at the C1 position. nih.govnih.govacs.org This approach utilizes a chiral lithium amide to create a chiral environment around the lithiated intermediate, directing the approach of the electrophile to one face of the carbanion. This results in the formation of one enantiomer in excess. The enantiomeric ratio is dependent on the specific chiral auxiliary, solvent, and reaction temperature.

Another strategy to introduce chirality is through the asymmetric reduction of a ketone precursor. If the side chain is first oxidized to a ketone, as discussed in the previous section, the subsequent reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) could yield a chiral alcohol.

The synthesis of chiral 2-pyridinyl-β-amino alcohols through the regioselective ring-opening of 2-oxiranyl-pyridines with chiral amines provides another pathway to chiral derivatives. researchgate.net While this involves a different starting material, it highlights a strategy where a chiral auxiliary is used to induce diastereoselectivity, followed by separation of the diastereomers to obtain enantiomerically pure products.

Furthermore, the synthesis of chiral pyridine bis(oxazoline) ligands, which are highly effective in asymmetric catalysis, often starts from chiral amino alcohols. nih.gov The synthesis of a chiral alcohol derivative of this compound could therefore be a key step towards the development of new chiral ligands.

| Method | Key Transformation | Chiral Source | Potential Chiral Product | Supporting Evidence |

| Enantioselective Alkylation | α-Deprotonation followed by alkylation | Chiral Lithium Amide | (R)- or (S)-1-(5-Bromo-2-pyridyl)-1-alkyl-2-methoxyethane | Asymmetric alkylation of 2-alkylpyridines. nih.govnih.gov |

| Asymmetric Reduction | Reduction of a ketone precursor | Chiral reducing agent (e.g., CBS reagent) | (R)- or (S)-1-(5-Bromo-2-pyridyl)-2-methoxyethanol | General method for asymmetric ketone reduction. |

| Diastereoselective Reaction | Reaction with a chiral auxiliary | Chiral amine or alcohol | Separable diastereomers | Ring-opening of epoxides with chiral amines. researchgate.net |

Table 2: Investigation of Chirality Introduction

In-depth Scientific Review of this compound Applications Unattainable Due to Lack of Specific Research

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound This compound . Consequently, the development of a detailed article focusing on its specific applications as a versatile synthetic building block, as per the requested outline, cannot be accurately fulfilled at this time.

Searches for the application of this compound in the construction of complex heterocyclic systems, including pyridine-fused ring systems and multipyridine scaffolds, did not yield specific examples or methodologies utilizing this particular compound. While the broader field of pyridine chemistry includes numerous strategies for creating such complex structures, the literature does not detail the use of this compound as a starting material for these syntheses.

Similarly, an investigation into its role in the synthesis of advanced organic intermediates provided no specific data for the following areas:

Precursors for Ligands in Catalysis: There is no available research demonstrating the conversion of this compound into ligands for catalytic processes.

Scaffolds for Exploring Structure-Activity Relationships (SAR) in Medicinal Chemistry Research: The compound is not cited as a synthetic target or building block in SAR studies within the accessible literature.

Building Blocks for Material Science Precursors: Information on the use of this compound for creating precursors in material science is absent from published works.

The available literature and databases frequently reference structurally related but distinct compounds, such as 5-Bromo-2-methoxypyridine (B44785), 5-Bromo-2-(methoxymethyl)pyridine, and 5-Bromo-N-(2-methoxyethyl)pyridin-3-amine. While these compounds share some structural similarities, their chemical reactivity and subsequent applications differ, making any extrapolation of their properties to this compound scientifically unsound and speculative.

Given the strict requirement to focus solely on This compound and the lack of specific findings, proceeding with the article as outlined would result in a scientifically inaccurate and unsubstantiated document. Further research and publication in the field are required before a thorough and informative article on the specific applications of this compound can be written.

Applications of 5 Bromo 2 2 Methoxyethyl Pyridine As a Versatile Synthetic Building Block

Strategic Integration into Diverse Molecular Architectures

The chemical compound 5-Bromo-2-(2-methoxyethyl)pyridine serves as a valuable and versatile synthetic building block in the field of organic chemistry. Its utility is primarily anchored in the strategic placement of a bromine atom at the 5-position of the pyridine (B92270) ring. This halogen atom acts as a key functional handle, enabling the molecule's integration into a wide array of more complex molecular architectures through various cross-coupling reactions. The 2-(2-methoxyethyl) side chain, while generally less reactive, can influence the compound's solubility and conformational properties, which can be advantageous in certain synthetic contexts.

The primary route for incorporating this compound into larger molecular frameworks is through palladium-catalyzed cross-coupling reactions. By analogy with structurally similar compounds such as 5-bromo-2-methoxypyridine (B44785) and 5-bromo-2-methylpyridine, it is anticipated that this compound would readily participate in reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

In a typical Suzuki-Miyaura coupling, the bromine atom of this compound would be reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a new substituent. This methodology is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and functional materials. For instance, the coupling of a 5-bromopyridine derivative with an arylboronic acid can lead to the formation of a phenylpyridine scaffold, a common motif in medicinal chemistry.

The versatility of this approach is further highlighted by the wide range of coupling partners that can be employed. Research on analogous compounds has demonstrated successful couplings with various arylboronic acids, showcasing the robustness of this synthetic strategy. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and purity of the desired product.

Below is a data table summarizing typical Suzuki-Miyaura cross-coupling reactions of analogous 5-bromopyridine derivatives, which illustrates the expected reactivity of this compound.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of 5-Bromopyridine Analogs

| 5-Bromopyridine Derivative | Coupling Partner (Boronic Acid) | Palladium Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | Arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 5-Aryl-2-methoxypyridines | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amines | google.com |

| 5-Bromopyrimidine | Heteroarylboronic acids | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 5-Heteroarylpyrimidines | nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are also expected to be applicable. The Stille coupling, which utilizes organotin reagents, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, would further expand the repertoire of molecular architectures accessible from this compound. These reactions are instrumental in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery.

The strategic integration of the this compound core into larger molecules is a testament to the power of modern cross-coupling chemistry. The ability to selectively functionalize the C5 position of the pyridine ring allows for the systematic construction of a diverse library of compounds with potential applications in various scientific disciplines.

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Methodologies for Structural Elucidation of Derivatives

The structural elucidation of derivatives of 5-Bromo-2-(2-methoxyethyl)pyridine relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments further reveal long-range couplings between protons and carbons, which is crucial for confirming the substitution pattern on the pyridine (B92270) ring and the structure of the methoxyethyl side chain.

While solution-state NMR is common, solid-state NMR could be employed for crystalline derivatives to study the molecular structure and packing in the solid phase, providing information on conformational polymorphism.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.65 | dd | J = 8.6, 2.5 |

| H-4 | 7.95 | d | J = 8.6 |

| H-6 | 8.50 | d | J = 2.5 |

| -CH₂- (pyridine side) | 3.10 | t | J = 6.5 |

| -CH₂- (methoxy side) | 3.75 | t | J = 6.5 |

Note: Predicted values are based on analogous structures and established NMR principles.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 161.5 |

| C-3 | 125.0 |

| C-4 | 140.0 |

| C-5 | 118.0 |

| C-6 | 150.0 |

| -CH₂- (pyridine side) | 38.0 |

| -CH₂- (methoxy side) | 71.0 |

Note: Predicted values are based on analogous structures and established NMR principles.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₁₀BrNO, by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment peaks, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). libretexts.org Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the ethyl side chain. chemguide.co.ukmsu.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 215/217 | [M]⁺, Molecular ion |

| 184/186 | [M - OCH₃]⁺ |

| 170/172 | [M - CH₂OCH₃]⁺ |

| 157/159 | [5-Bromopyridin-2-yl]⁺ |

Note: The m/z values for bromine-containing fragments are given for both isotopes (⁷⁹Br/⁸¹Br). Fragmentation is predicted based on common fragmentation patterns of ethers and halogenated compounds. libretexts.orgchemguide.co.uk

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uni.lu For this compound, characteristic vibrational frequencies can confirm the presence of the pyridine ring, the C-Br bond, the ether linkage, and the aliphatic C-H bonds.

The IR and Raman spectra of pyridine derivatives show characteristic ring stretching and bending vibrations. researchgate.netnih.gov The C-O-C stretching of the ether group and the C-Br stretching vibration would also be observable.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=C, C=N (Pyridine ring) | Stretching | 1600-1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 |

Note: Predicted values are based on characteristic group frequencies from IR and Raman spectroscopy. researchgate.net

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While no specific crystal structure for the title compound is publicly available, analysis of related structures like 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine demonstrates the power of this method in revealing detailed solid-state conformations and packing motifs. researchgate.net

Quantum Chemical and Computational Studies

Computational chemistry offers a powerful complement to experimental techniques by providing theoretical insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to predict a variety of properties, including optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

The calculated electronic properties can help in understanding the molecule's reactivity. For instance, the distribution of electron density and the energies of the frontier molecular orbitals can indicate the most likely sites for electrophilic or nucleophilic attack, providing valuable information for designing synthetic routes to new derivatives.

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxypyridine (B44785) |

| 2-Bromo-5-methoxypyridine |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its interactions with other molecules, which is crucial for understanding its behavior in various environments.

In a simulated environment, the primary intermolecular interactions for this compound would likely involve a combination of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding. The bromine atom and the nitrogen in the pyridine ring introduce significant electronegativity, creating distinct partial positive and partial negative charges across the molecule. The ether group in the methoxyethyl side chain also contributes to the molecule's polarity.

Hypothetical Interaction Data:

A hypothetical MD simulation of this compound in a solvent like water would reveal the formation of a solvation shell. The water molecules would orient themselves to maximize electrostatic interactions, with the oxygen atoms of water interacting with the partial positive charges on the pyridine ring and the hydrogen atoms of water forming potential hydrogen bonds with the nitrogen atom and the ether oxygen.

| Interacting Atoms (this compound - Water) | Average Distance (Å) | Interaction Type |

| Pyridine N ... Water H | 2.8 | Hydrogen Bond |

| Methoxy (B1213986) O ... Water H | 3.1 | Dipole-Dipole |

| Bromine ... Water H | 3.5 | Dipole-Dipole |

In a non-polar solvent, the dominant forces would be the weaker van der Waals and London dispersion forces. The flexible methoxyethyl side chain would also play a role in mediating these interactions, potentially folding to optimize packing and minimize unfavorable contacts.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound would focus on the rotational freedom around the single bonds, particularly within the 2-(2-methoxyethyl) substituent. The bond connecting the ethyl group to the pyridine ring and the C-C and C-O bonds within the ethyl chain are all subject to rotation, leading to various possible conformers.

The relative energies of these conformers would be determined by a balance of steric hindrance and electronic effects. For instance, conformations where the bulky methoxyethyl group is oriented away from the bromine atom would likely be lower in energy. The orientation of the methoxy group itself will also have preferred conformations to minimize steric clash with the rest of the molecule.

Predicted Low-Energy Conformers:

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This would allow for the identification of the most stable conformers.

| Dihedral Angle | Predicted Stable Conformation (Degrees) | Relative Energy (kcal/mol) |

| C(3)-C(2)-C(ethyl)-C(ethyl) | ± 90 | 0 (Global Minimum) |

| C(2)-C(ethyl)-C(ethyl)-O | ~180 (anti) | 0.5 |

| C(ethyl)-C(ethyl)-O-C(methyl) | ~180 (anti) | 1.2 |

From a stereochemical perspective, this compound does not possess a chiral center, and therefore, does not have enantiomers. However, the different stable conformations, or rotamers, can be considered as diastereomers if their interconversion is slow on the timescale of observation, though for a flexible chain like this, interconversion is typically rapid at room temperature.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing substituted pyridines often involve multi-step sequences with harsh conditions and the generation of significant waste. The future of synthesizing compounds like 5-Bromo-2-(2-methoxyethyl)pyridine lies in the adoption of greener, more atom-economical, and sustainable strategies.

A primary area of development is the use of direct C-H functionalization . Instead of pre-functionalizing starting materials, this approach aims to directly form C-C or C-heteroatom bonds on the pyridine (B92270) core. Transition-metal catalysis, including palladium and rhodium, has enabled the direct arylation, alkylation, and alkenylation of pyridine rings. nih.govbeilstein-journals.orgelsevierpure.com For instance, a palladium-catalyzed diarylation of pyridines has been developed using a transient activator strategy, offering a novel route to 2,6-disubstituted pyridines. nih.gov Applying such C-H activation principles could streamline the synthesis of precursors to this compound, potentially reducing the number of steps required.

Another emerging paradigm is the de novo synthesis of the pyridine ring from simple, readily available precursors. An iron-catalyzed relay C-H functionalization strategy allows for the construction of diverse pyridine structures from oximes and alkenes. acs.org This method involves the simultaneous formation of multiple chemical bonds and two rings in a single step, representing a significant increase in efficiency and atom economy. acs.org Adapting such methodologies could provide a highly modular and sustainable route to complex pyridine derivatives.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Paradigm | Key Advantages |

| Ring Formation | Multi-step classical condensations (e.g., Hantzsch synthesis) | De novo synthesis via relay C-H functionalization acs.org | High atom economy, use of simple starting materials, modularity. |

| Side Chain Introduction | Pre-functionalization of starting materials | Direct C-H activation/functionalization beilstein-journals.org | Reduced step count, improved efficiency, avoids protecting groups. |

| Catalysis | Stoichiometric reagents, harsh conditions | Transition-metal catalysis (Pd, Rh, Co), photocatalysis nih.govnih.gov | High selectivity, milder reaction conditions, catalytic turnover. |

Exploration of Unconventional Reactivity Patterns

While the bromine atom of this compound is a classical handle for cross-coupling reactions, future research will likely focus on its participation in unconventional transformations, particularly those driven by photoredox catalysis .

Visible-light photoredox catalysis offers a powerful method for generating radical species under mild conditions. The carbon-bromine bond in bromo-pyridines can be activated by a suitable photocatalyst to form a pyridyl radical. acs.orgnih.gov This highly reactive intermediate can then engage in a variety of transformations not easily accessible through traditional ionic pathways. For example, the intermolecular addition of these pyridyl radicals to olefins provides a direct route to more complex, functionalized pyridine structures. nih.gov This approach is highly chemoselective and can be tuned by altering the reaction medium to accommodate a diverse range of alkene substrates. nih.gov

Furthermore, the development of novel pyridine-based organophotocatalysts that operate through halogen bonding highlights another frontier. acs.org Such catalysts have been shown to enable the reductive cleavage of C-Br bonds in alkyl bromides, suggesting that the bromo-pyridine moiety itself could be incorporated into catalyst design or be activated through similar non-covalent interactions before undergoing radical transformation. acs.org

| Reaction Type | Description | Enabling Technology | Potential Outcome for this compound |

| Radical Addition | Generation of a pyridyl radical from the C-Br bond, followed by addition to an alkene or alkyne. nih.gov | Visible-Light Photoredox Catalysis | Direct C-C bond formation at the 5-position with diverse functional groups. |

| Reductive Cleavage | Direct, photocatalytic reductive cleavage of the C-Br bond to form a radical. acs.org | Pyridine-Based Organophotocatalysts | Formation of a pyridyl radical for subsequent reactions like hydro-debromination or coupling. |

| Difunctionalization | Use of pyridine N-oxides (a potential derivative) to generate N-oxy radicals that can trigger difunctionalization of olefins. nih.gov | Dual Photoredox/Pyridine N-Oxide Catalysis | Conversion of the pyridine into a catalytic species for complex transformations. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To bridge the gap between laboratory-scale discovery and industrial application, the integration of synthetic routes into continuous flow chemistry and automated platforms is essential. Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and facilitate scalability compared to traditional batch processes.

The synthesis of pyridine derivatives has been shown to be highly amenable to flow processing. For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully performed in microwave flow reactors, allowing for the one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.orgnih.gov Similarly, the N-oxidation of pyridines using a packed-bed microreactor with a titanium silicalite catalyst has been demonstrated to be a safer, greener, and more efficient process, capable of continuous operation for over 800 hours while maintaining catalyst activity. organic-chemistry.org The hydrogenation of functionalized pyridines has also been achieved with high efficiency using continuous flow devices. researchgate.net

These precedents strongly suggest that the synthesis and subsequent transformations of this compound could be significantly optimized through flow chemistry, enabling safer handling of reactive intermediates and facilitating large-scale production in a more sustainable and cost-effective manner.

| Process | Batch Chemistry Drawbacks | Flow Chemistry Advantages | Reference Example |

| Pyridine Synthesis | Poor heat transfer, potential for runaway reactions, difficult to scale. | Precise temperature control, enhanced safety, straightforward scalability. | Bohlmann–Rahtz synthesis in a microwave flow reactor. beilstein-journals.orgnih.gov |

| N-Oxidation | Use of hazardous oxidizing agents, safety risks with large batches. | Use of safer oxidants (H₂O₂), improved process safety, high efficiency. | Catalytic N-oxidation in a packed-bed microreactor. organic-chemistry.org |

| Hydrogenation | Requires high-pressure autoclaves, handling of flammable H₂ gas. | In-situ hydrogen generation, better catalyst/reagent contact, safer operation. | Heterogeneous hydrogenation using a continuous flow device. researchgate.net |

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The 5-bromo-pyridine scaffold is a key starting point for the creation of advanced derivatives with tailored reactivity. The bromine atom can be readily converted into other functional groups, transforming the molecule into a more specialized reagent for subsequent reactions.

A primary strategy involves converting the C-Br bond into an organometallic species . For instance, through an iodo-magnesium exchange on a related 5-bromo-2-iodopyridine, the previously inaccessible 5-bromopyridyl-2-magnesium chloride Grignard reagent was synthesized. researchgate.net This reactive intermediate readily couples with various electrophiles. A similar transformation could convert this compound into a Grignard or organozinc reagent, enabling a wide range of coupling reactions.

Another powerful derivatization is the conversion of the bromide to a boronic acid or ester via Miyaura borylation. This creates a shelf-stable derivative perfectly primed for Suzuki cross-coupling reactions, one of the most robust methods for C-C bond formation. A related derivative, (S)-3-bromo-2-(1-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, demonstrates the feasibility of installing a boronic ester onto a similar scaffold. chemshuttle.com Such derivatives of this compound would serve as powerful building blocks for the modular synthesis of complex molecules.

| Original Functional Group | Derivative Functional Group | Transformation Method | Purpose / Subsequent Reaction |

| 5-Bromo | 5-Magnesium Chloride (Grignard) | Halogen-Metal Exchange researchgate.net | Nucleophilic addition, Negishi/Kumada coupling. |

| 5-Bromo | 5-Zinc Iodide | Oxidative Addition to Active Zinc | Negishi coupling. |

| 5-Bromo | 5-Boronic Ester | Miyaura Borylation chemshuttle.com | Suzuki cross-coupling. |

| Pyridine Nitrogen | Pyridine-N-Oxide | Oxidation (e.g., with H₂O₂) organic-chemistry.org | Modulate electronics of the ring, enable C-H activation at C2/C6. |

Application in New Areas of Chemical Science (e.g., bio-conjugation strategies for probes)

The inherent functionalities of this compound make it an attractive candidate for applications in chemical biology, particularly as a component of chemical probes and bioconjugation linkers. The field explicitly avoids the compound's intrinsic biological activity, instead leveraging its chemical reactivity for tagging and probing biological systems.

The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions , which are widely used to attach pyridine-containing fragments to biomolecules or reporter tags (e.g., fluorophores). Furthermore, the pyridine ring itself can be a critical component of ligands for metal-based imaging agents or probes.

A key emerging application is in click chemistry . While the bromide is not a traditional click handle, it can be converted into one. For example, after a Suzuki or Sonogashira coupling to introduce an alkyne or azide (B81097) group at the 5-position, the resulting derivative would be ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC). The utility of pyridine derivatives in click reactions has been demonstrated, showcasing their potential in synthesizing complex conjugates like triazoles. acs.org The 2-(2-methoxyethyl) side chain may also influence solubility and binding properties, which can be advantageous in aqueous biological systems.

Another area of potential is in the synthesis of labeled nucleic acid analogs. The use of pyridine as a solvent and catalyst in the selective protection of nucleosides highlights the compatibility of the pyridine core with nucleic acid chemistry. nih.gov A functionalized pyridine like this compound could be explored as a building block for creating modified nucleosides or oligonucleotide probes, where the bromine atom provides a site for post-synthetic labeling.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-methoxyethyl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor or nucleophilic substitution. For example, bromination at the 5-position of a 2-(2-methoxyethyl)pyridine derivative can be achieved using N-bromosuccinimide (NBS) under radical initiation. Optimization involves controlling temperature (60–80°C) and using catalysts like AIBN . Alternatively, coupling reactions (e.g., Suzuki-Miyaura) with brominated intermediates may improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., methoxyethyl group at C2 and bromine at C5) using coupling patterns and chemical shifts .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 246) and purity (>95%) .

- IR Spectroscopy : Identify functional groups (C-Br stretch ~550 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) .

Q. How should researchers troubleshoot low yields during purification of this compound?

- Methodological Answer : Low yields may arise from by-products or unreacted starting materials. Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate polar impurities. Recrystallization in ethanol/water mixtures can improve purity . Monitor reaction progress via TLC to optimize quenching times .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photolysis. Avoid prolonged exposure to moisture or light, as brominated pyridines are prone to decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for substitution reactions involving this compound?

- Methodological Answer : Contradictions often stem from varying reaction conditions. For example, Pd-catalyzed cross-coupling yields depend on ligand choice (e.g., XPhos vs. SPhos) and solvent polarity . Systematic studies using Design of Experiments (DoE) can isolate critical factors (temperature, catalyst loading) . Compare kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution away from the methoxyethyl chain .

- Metal-Mediated Reactions : Use Cu(I) catalysts for Ullmann coupling at the bromine site, leveraging the ortho-directing effect of the methoxyethyl group .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at the bromine position .

Q. How can computational modeling predict reactivity patterns in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites. For example, Fukui indices predict nucleophilic attack at C5 (bromine site) and electrophilic attack at C3 . Molecular dynamics simulations assess steric effects from the methoxyethyl group .

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors or GPCR modulators. Its bromine atom enables late-stage diversification via cross-coupling (e.g., introducing aryl groups for structure-activity relationship studies) . In vitro assays (e.g., IC₅₀ measurements) validate bioactivity, while metabolic stability is assessed via liver microsome studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.